molecular formula C20H14ClN B14911502 8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride

8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride

Cat. No.: B14911502
M. Wt: 303.8 g/mol
InChI Key: LCTVXALGAPVRJQ-UHFFFAOYSA-M
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Description

8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride is a polycyclic aromatic compound with a complex structure that includes fused isoquinoline and phenanthridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride typically involves a 1,3-dipolar cycloaddition reaction. For instance, a reaction between 2-(tert-butyl)-8H-isoquinolino[4,3,2-de]phenanthridin-9-ium chloride and NiII norcorrole in the presence of a base can produce chiral derivatives of the polycyclic system . The reaction conditions often require a base to facilitate the cycloaddition process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride involves its ability to participate in cycloaddition and dehydrogenation reactions. These reactions allow it to form complex polycyclic structures that can interact with various molecular targets. The exact pathways and molecular targets depend on the specific application and the nature of the derivatives formed .

Properties

Molecular Formula

C20H14ClN

Molecular Weight

303.8 g/mol

IUPAC Name

1-azoniapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-1,3,5,7,9(21),10,12,14,16,18-decaene;chloride

InChI

InChI=1S/C20H14N.ClH/c1-3-8-16-14(6-1)12-21-13-15-7-2-4-9-17(15)19-11-5-10-18(16)20(19)21;/h1-12H,13H2;1H/q+1;/p-1

InChI Key

LCTVXALGAPVRJQ-UHFFFAOYSA-M

Canonical SMILES

C1C2=CC=CC=C2C3=CC=CC4=C3[N+]1=CC5=CC=CC=C45.[Cl-]

Origin of Product

United States

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